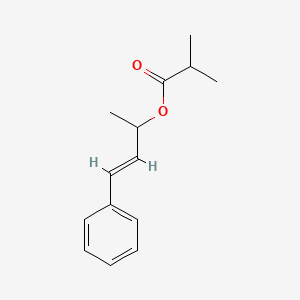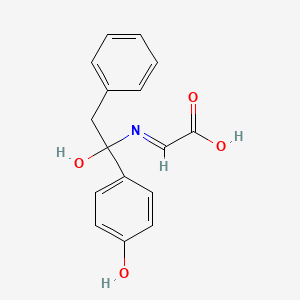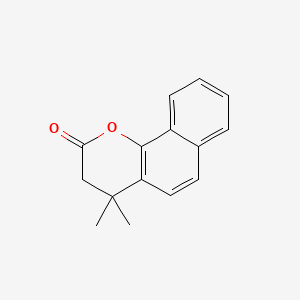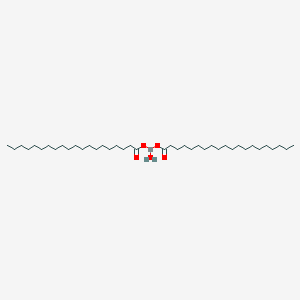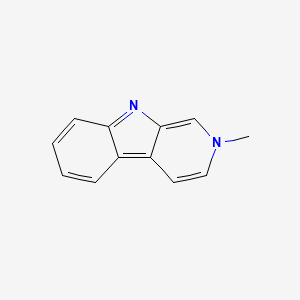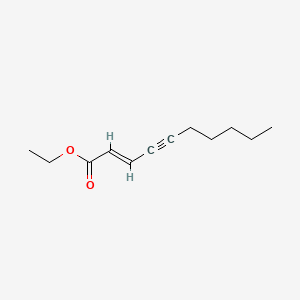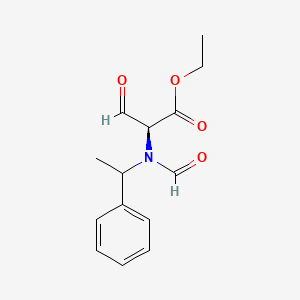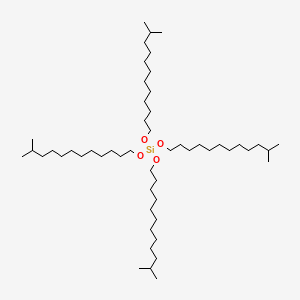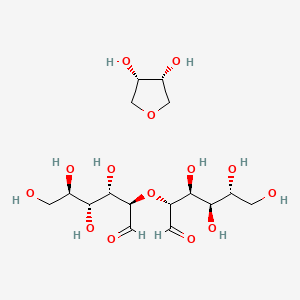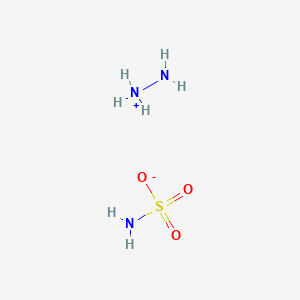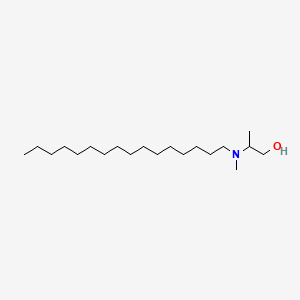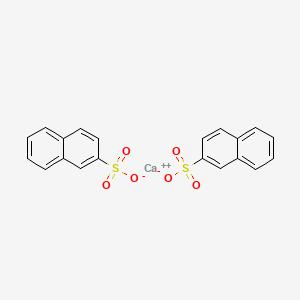
Calcium di(naphthalene-2-sulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium di(naphthalene-2-sulphonate) is an organic compound with the molecular formula C20H14CaO6S2. It is a calcium salt of naphthalene-2-sulfonic acid, characterized by the presence of two naphthalene rings each substituted with a sulfonic acid group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium di(naphthalene-2-sulphonate) typically involves the sulfonation of naphthalene followed by neutralization with calcium hydroxide. The general reaction can be summarized as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups, forming naphthalene-2-sulfonic acid.
Neutralization: The resulting naphthalene-2-sulfonic acid is then neutralized with calcium hydroxide to form calcium di(naphthalene-2-sulphonate).
Industrial Production Methods
In industrial settings, the production of calcium di(naphthalene-2-sulphonate) involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The product is then neutralized in a separate reactor with calcium hydroxide, followed by filtration and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium di(naphthalene-2-sulphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with reduced sulfonic groups.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or amines.
Major Products
The major products formed from these reactions include various naphthalene derivatives with modified sulfonic acid groups, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
Calcium di(naphthalene-2-sulphonate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various industrial processes.
Mécanisme D'action
The mechanism of action of calcium di(naphthalene-2-sulphonate) involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with various substrates, facilitating reactions and stabilizing intermediates. The compound can also participate in signal transduction pathways by interacting with calcium-binding proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphthalene-2-sulfonic acid
- Calcium naphthalene-2,7-disulphonate
- Calcium naphthalene-2,6-disulphonate
Uniqueness
Calcium di(naphthalene-2-sulphonate) is unique due to its dual sulfonic acid groups, which enhance its reactivity and binding capacity compared to other naphthalene sulfonates. This makes it particularly useful in applications requiring strong ionic interactions and stability.
Propriétés
Numéro CAS |
42781-68-0 |
|---|---|
Formule moléculaire |
C20H14CaO6S2 |
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
calcium;naphthalene-2-sulfonate |
InChI |
InChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2 |
Clé InChI |
XZCJIXJQEJKFHE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


